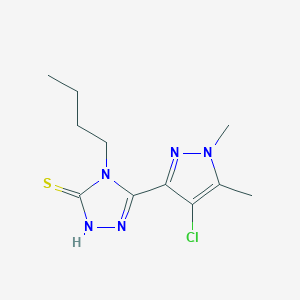![molecular formula C11H11Br2N3OS B280010 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. The compound may also inhibit the growth of pathogenic bacteria and fungi by disrupting cell membrane integrity and inhibiting key metabolic pathways.
Biochemical and Physiological Effects
Studies have shown that 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide exhibits low toxicity towards normal cells and tissues, indicating its potential as a safe and effective anticancer agent. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide in lab experiments include its potent antitumor activity, low toxicity towards normal cells and tissues, and potential applications in the treatment of various inflammatory and oxidative stress-related diseases. However, the limitations of using the compound in lab experiments include its high cost of synthesis and limited availability.
Zukünftige Richtungen
For the research on 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide include:
1. Further studies to elucidate the mechanism of action of the compound and its potential applications in the treatment of various diseases.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Development of novel derivatives of the compound with improved pharmacological properties.
4. Investigation of the potential synergistic effects of the compound with other anticancer agents.
5. Studies on the pharmacokinetics and pharmacodynamics of the compound in animal models and humans.
In conclusion, 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a chemical compound that has shown promising results in scientific research for its potential applications in the pharmaceutical industry. The compound exhibits potent antitumor activity, low toxicity towards normal cells and tissues, and potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide involves the reaction between 4,5-dibromo-2-thiophenecarboxylic acid and N-(1,3-dimethyl-1H-pyrazol-4-yl)methylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is a white solid that can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide has been studied for its potential applications in the pharmaceutical industry. Studies have shown that the compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential to inhibit the growth of pathogenic bacteria and fungi.
Eigenschaften
Molekularformel |
C11H11Br2N3OS |
|---|---|
Molekulargewicht |
393.1 g/mol |
IUPAC-Name |
4,5-dibromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N3OS/c1-6-7(5-16(2)15-6)4-14-11(17)9-3-8(12)10(13)18-9/h3,5H,4H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
VQBHKDSWGNDGFN-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1CNC(=O)C2=CC(=C(S2)Br)Br)C |
Kanonische SMILES |
CC1=NN(C=C1CNC(=O)C2=CC(=C(S2)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




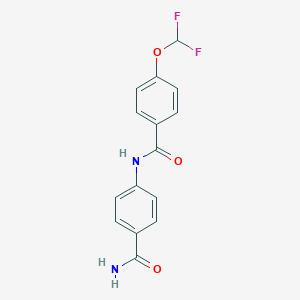
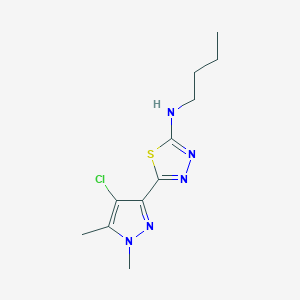
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
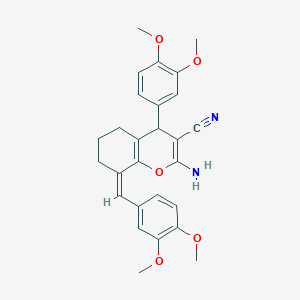
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
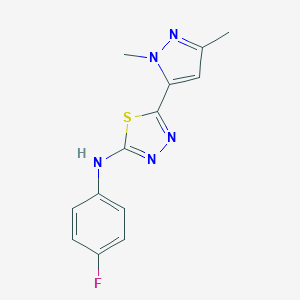
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
